7-Methylisoquinolin-3-amine
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Overview
Description
7-Methylisoquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂. It is a derivative of isoquinoline, a compound known for its presence in various natural alkaloids and its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines . This method typically requires the use of ammonia or primary amines, which react smoothly to afford the desired product with good yields. Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This metal-free one-pot synthesis is efficient and provides a convenient route to 3-aminoisoquinolines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts is often prioritized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methylisoquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways related to its biological activities . For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
3-Aminoisoquinoline: Similar in structure but lacks the methyl group at the 7-position.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A tetrahydro derivative with different biological activities.
Uniqueness: 7-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl group at the 7-position can enhance its stability and modify its interaction with biological targets compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3,(H2,11,12) |
InChI Key |
HLPQYZILVFQHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2C=C1)N |
Origin of Product |
United States |
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